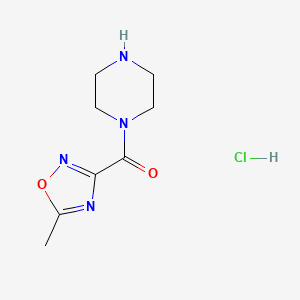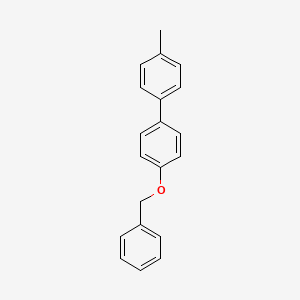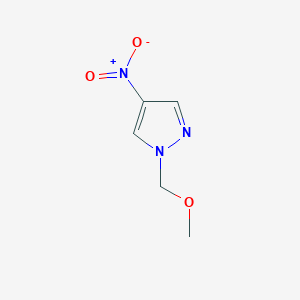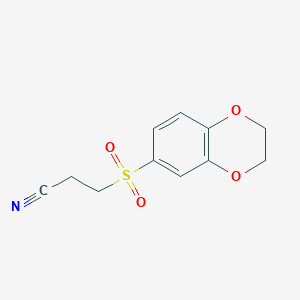
1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1909337-26-3 . Its IUPAC name is (5-methyl-1,2,4-oxadiazol-3-yl) (piperazin-1-yl)methanone hydrochloride . The compound is typically stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.67 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in synthesizing various derivatives with potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, was synthesized and characterized, indicating potential in biological applications like antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The compound serves as a building block in creating various derivatives evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives synthesized from related ester ethoxycarbonylhydrazones showed good or moderate antimicrobial activities (Bektaş et al., 2007).
- It has been used in the synthesis of derivatives with tuberculostatic activity. A study synthesized and tested various (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives for their tuberculostatic properties (Foks et al., 2004).
Anticancer Research
- Derivatives of 1,2,4-oxadiazole, including compounds related to the queried chemical, have been evaluated for their anticancer properties. A study synthesized 1,2,4- and 1,3,4-oxadiazole derivatives and evaluated their effects against cancer cell lines, showing significant potential (Caneschi et al., 2019).
Antimicrobial and Anti-Infective Studies
- Research has shown the effectiveness of 1,2,4-oxadiazole derivatives in antimicrobial activities. For instance, certain derivatives containing the piperazine nucleus have demonstrated antibacterial potential against various bacterial strains (Kottakki et al., 2020).
- The compound's derivatives have been explored for anti-HIV-1 activity. Research on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones showed promising results against HIV-1 (El-Emam et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
1,2,4-oxadiazoles, including “1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride”, have shown potential as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against these microorganisms . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising future direction .
properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-6-10-7(11-14-6)8(13)12-4-2-9-3-5-12;/h9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMLYJMTGECJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)

![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)


![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)
![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)